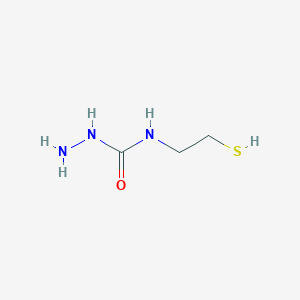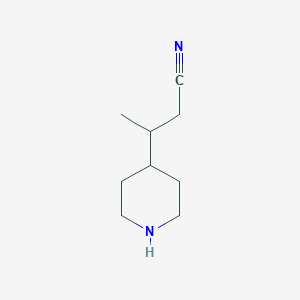
3-(Piperidin-4-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)butanenitrile is an organic compound that features a piperidine ring, a butanenitrile chain, and a nitrile group. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals . The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 4-piperidone with butanenitrile in the presence of a reducing agent such as sodium borohydride . Another method includes the use of palladium-catalyzed hydrogenation to reduce the nitrile group to an amine, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are preferred due to their efficiency and cost-effectiveness . The reaction conditions typically include high pressure and temperature to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity . This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with similar biological activity.
4-Piperidone: A precursor in the synthesis of 3-(Piperidin-4-yl)butanenitrile.
Butanenitrile: Shares the nitrile group but lacks the piperidine ring.
Uniqueness
This compound is unique due to its combination of the piperidine ring and the nitrile group, which provides a versatile scaffold for the development of various bioactive compounds . Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its significance .
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
3-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3 |
Clé InChI |
OOTGDXWBRMXYFG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




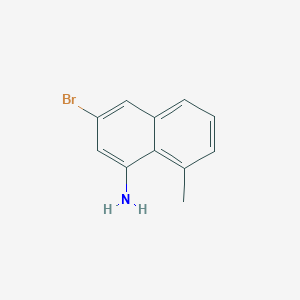
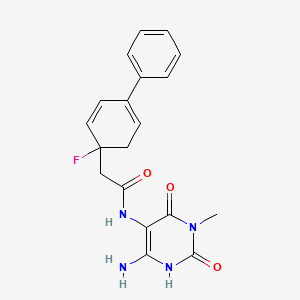
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
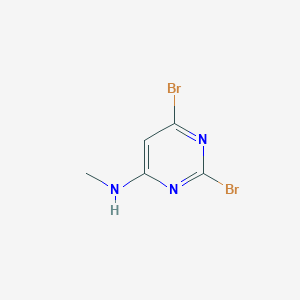
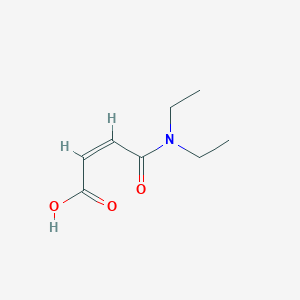
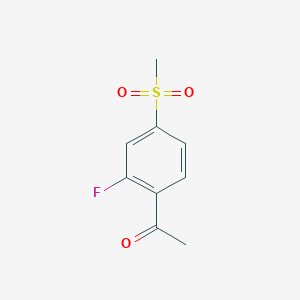

![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
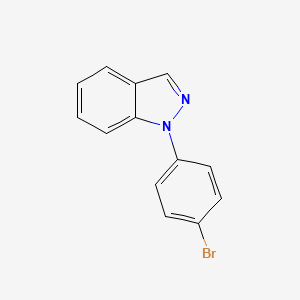
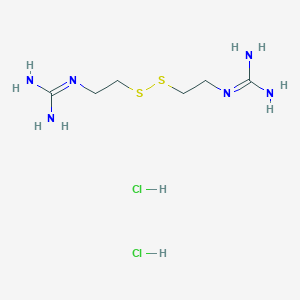
![3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
